Antimalarial agent 31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimalarial agent 31 is a synthetic compound designed to combat malaria, a life-threatening disease caused by Plasmodium parasites. Malaria is transmitted through the bites of infected Anopheles mosquitoes. The development of new antimalarial agents is crucial due to the increasing resistance of Plasmodium species to existing drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 31 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of aromatic amines with chalcones in the presence of trifluoroacetic acid, followed by oxidative cyclization to form quinoline derivatives . The reaction conditions typically involve room temperature and constant stirring using anhydrous acetonitrile as the solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Antimalarial agent 31 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, commonly using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which are evaluated for their antimalarial activity .
Wissenschaftliche Forschungsanwendungen
Antimalarial agent 31 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.
Medicine: Evaluated in preclinical and clinical trials for its efficacy and safety in treating malaria.
Industry: Used in the development of new antimalarial drugs and formulations
Wirkmechanismus
Antimalarial agent 31 exerts its effects by targeting the erythrocytic stage of the Plasmodium life cycle. It binds to heme, a by-product of hemoglobin metabolism, and inhibits its detoxification. This leads to the accumulation of toxic heme within the parasite, causing its death . The compound also generates free radicals that damage parasite proteins, further contributing to its antimalarial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A widely used antimalarial that also targets heme detoxification but has faced significant resistance issues.
Artemisinin: A natural compound with a similar mechanism of generating free radicals but acts more rapidly.
Quinine: An older antimalarial with a similar mode of action but different pharmacokinetic properties
Uniqueness
Antimalarial agent 31 is unique due to its synthetic origin and its potential to overcome resistance seen with other antimalarials. Its ability to generate free radicals and inhibit heme detoxification makes it a promising candidate for further development .
Eigenschaften
Molekularformel |
C36H47N3O4 |
---|---|
Molekulargewicht |
585.8 g/mol |
IUPAC-Name |
(4S)-4-[(1R)-1-hydroxy-2-[2-(3-methoxyphenyl)propan-2-ylamino]ethyl]-16-propyl-3,16-diazatricyclo[16.3.1.16,10]tricosa-1(22),6,8,10(23),18,20-hexaene-2,17-dione |
InChI |
InChI=1S/C36H47N3O4/c1-5-19-39-20-8-6-7-12-26-13-9-14-27(21-26)22-32(38-34(41)28-15-10-16-29(23-28)35(39)42)33(40)25-37-36(2,3)30-17-11-18-31(24-30)43-4/h9-11,13-18,21,23-24,32-33,37,40H,5-8,12,19-20,22,25H2,1-4H3,(H,38,41)/t32-,33+/m0/s1 |
InChI-Schlüssel |
PYBIHWRQNXYDCA-JHOUSYSJSA-N |
Isomerische SMILES |
CCCN1CCCCCC2=CC(=CC=C2)C[C@H](NC(=O)C3=CC(=CC=C3)C1=O)[C@@H](CNC(C)(C)C4=CC(=CC=C4)OC)O |
Kanonische SMILES |
CCCN1CCCCCC2=CC(=CC=C2)CC(NC(=O)C3=CC(=CC=C3)C1=O)C(CNC(C)(C)C4=CC(=CC=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.